molecular formula C17H15N3O2 B14278672 4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 137614-07-4

4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14278672
CAS No.: 137614-07-4
M. Wt: 293.32 g/mol
InChI Key: QXRPMKBMJHWZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: is a mouthful, but its structure reveals intriguing features. Let’s break it down:

  • The compound consists of a cyclohexadienone ring system.
  • It contains a triazine moiety (a six-membered heterocyclic ring with three nitrogen atoms).
  • The phenoxy group (C₆H₅O) is attached to the triazine ring.

Preparation Methods

Synthetic Routes::

    Aromatic Nucleophilic Substitution (SNAr):

Industrial Production::
  • Industrial-scale synthesis typically involves optimized versions of the above routes.
  • Precise reaction conditions and catalysts are proprietary, but the core chemistry remains the same.

Chemical Reactions Analysis

Reactions::

    Oxidation: The cyclohexadienone ring can undergo oxidation reactions.

    Reduction: Reduction of the triazine ring or the carbonyl group is possible.

    Substitution: The phenoxy group can be substituted via SNAr reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).

    Substitution: Strong nucleophiles (e.g., amines) in polar solvents.

Major Products::
  • Oxidation: Hydroxylation or ketone formation.
  • Reduction: Formation of the corresponding alcohol.
  • Substitution: Various derivatives with modified phenoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: Explored for drug development (e.g., anti-inflammatory agents).

    Industry: Employed in materials science (e.g., dyes, polymers).

Mechanism of Action

    Targets: Interacts with specific enzymes or receptors.

    Pathways: Modulates cellular processes (e.g., signal transduction).

Comparison with Similar Compounds

    Unique Features: Its triazine-phenoxy combination sets it apart.

    Similar Compounds: Consider related structures like

Properties

CAS No.

137614-07-4

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylphenoxy)-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)22-17-19-10-18-16(20-17)14-9-12(2)5-8-15(14)21/h3-10,21H,1-2H3

InChI Key

QXRPMKBMJHWZLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=N2)C3=C(C=CC(=C3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.